molecular formula C15H17NO3 B13874598 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione

1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione

Cat. No.: B13874598
M. Wt: 259.30 g/mol
InChI Key: KKYBQGXMWAODHZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and a 2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione typically involves the condensation of 1-benzylpiperidine-2,4-dione with a suitable aldehyde in the presence of a base such as piperidine. The reaction is carried out in an aqueous ethanol solution at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biochemical pathways. For example, it has been studied for its potential to inhibit acetylcholine esterase, which is relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-benzyl-3-(2-oxopropyl)piperidine-2,4-dione

InChI

InChI=1S/C15H17NO3/c1-11(17)9-13-14(18)7-8-16(15(13)19)10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3

InChI Key

KKYBQGXMWAODHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(=O)CCN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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